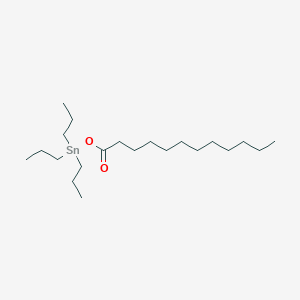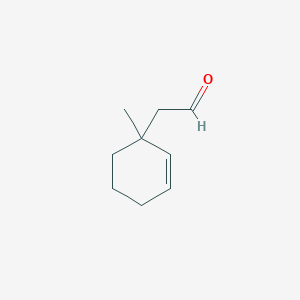
4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a dimethylamino group and a butylcarbamate moiety attached to a dimethylphenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate typically involves the reaction of 4-(Dimethylamino)-3,5-dimethylphenol with butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction can be represented as follows:
4-(Dimethylamino)-3,5-dimethylphenol+Butyl isocyanate→4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)phenyl isocyanate
Uniqueness
4-(Dimethylamino)-3,5-dimethylphenyl butylcarbamate is unique due to its specific structural features, such as the presence of both dimethylamino and butylcarbamate groups. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
60309-75-3 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
[4-(dimethylamino)-3,5-dimethylphenyl] N-butylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-6-7-8-16-15(18)19-13-9-11(2)14(17(4)5)12(3)10-13/h9-10H,6-8H2,1-5H3,(H,16,18) |
InChI-Schlüssel |
PJUBCVGZXRIMBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)OC1=CC(=C(C(=C1)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Propanedioic acid, [2-(1,3-benzodioxol-5-yl)ethyl]-, diethyl ester](/img/structure/B14609448.png)
![Benzene, 1-chloro-4-[(phenylseleno)methyl]-](/img/structure/B14609452.png)


![8-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14609476.png)

![Benzothiazole, 2-[2-[4-[2-(4-nitrophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B14609488.png)

![2-[(E)-(4-Amino-2,5-dimethylphenyl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14609505.png)
![N-Dibenzo[b,d]furan-1-ylthiourea](/img/structure/B14609521.png)
![4-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]-9H-carbazole](/img/structure/B14609525.png)
